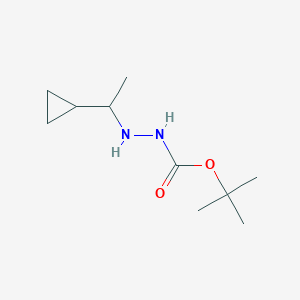
4-(3-bromobenzoyl)aniline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Bromobenzoyl)aniline hydrochloride, commonly referred to as 4-BBAH, is a versatile organic compound with a wide range of applications in the fields of chemistry, biochemistry, and pharmacology.
Wissenschaftliche Forschungsanwendungen
4-BBAH is widely used in scientific research due to its versatility, stability, and low toxicity. It has been used in the synthesis of various organic compounds, such as amines, heterocycles, and polymers. It has also been used to study the structure and properties of proteins, peptides, and enzymes. Furthermore, 4-BBAH has been used in the synthesis of drugs and other pharmaceuticals, as well as in the development of diagnostic tests for various diseases.
Wirkmechanismus
4-BBAH acts as an inhibitor of enzymes involved in the synthesis of proteins and peptides. It binds to the active site of the enzyme and prevents the enzyme from catalyzing the reaction. This inhibition of the enzyme can be used to study the structure and properties of proteins, peptides, and enzymes.
Biochemical and Physiological Effects
4-BBAH has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 4-BBAH can inhibit the enzyme cyclooxygenase-2, which is involved in the synthesis of prostaglandins. In vivo studies have shown that 4-BBAH can inhibit the release of histamine, a chemical involved in allergic reactions. Furthermore, 4-BBAH has been shown to have anti-inflammatory and anti-oxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantages of using 4-BBAH in laboratory experiments are its low toxicity and its wide range of applications. 4-BBAH is relatively stable and does not react with other compounds, making it ideal for use in a wide range of experiments. However, there are some limitations to using 4-BBAH in laboratory experiments. For instance, it can be difficult to obtain pure 4-BBAH due to its low solubility in water. Additionally, the reaction of 4-BBAH with other compounds can produce toxic by-products.
Zukünftige Richtungen
There are a number of potential future directions for the use of 4-BBAH in scientific research. For instance, it could be used to develop new drugs and pharmaceuticals, as well as diagnostic tests for various diseases. Additionally, 4-BBAH could be used to study the structure and properties of proteins, peptides, and enzymes. Furthermore, 4-BBAH could be used to develop new synthetic methods for the synthesis of organic compounds. Finally, 4-BBAH could be used to study the effects of environmental pollutants on the human body.
Synthesemethoden
4-BBAH is synthesized from 4-bromobenzoic acid and aniline hydrochloride. The reaction takes place in an aqueous solution of sodium hydroxide and is catalyzed by a strong base, such as sodium hydroxide. The reaction proceeds in two steps, with the first step being the formation of the aniline salt and the second step being the formation of the 4-bromobenzoyl aniline hydrochloride.
Eigenschaften
IUPAC Name |
(4-aminophenyl)-(3-bromophenyl)methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO.ClH/c14-11-3-1-2-10(8-11)13(16)9-4-6-12(15)7-5-9;/h1-8H,15H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTJGMTXIMSLMPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)C2=CC=C(C=C2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Bromobenzoyl)aniline hydrochloride | |
CAS RN |
1803581-62-5 |
Source


|
| Record name | Methanone, (4-aminophenyl)(3-bromophenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803581-62-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-chloro-1H,4H,6H,7H-pyrano[3,4-d]imidazole](/img/structure/B6598461.png)


![[3-(aminomethyl)cyclopentyl]methanamine dihydrochloride](/img/structure/B6598481.png)





![2-[(2-methylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B6598518.png)

